molecular formula C10H21NO B13180214 [1-(Aminomethyl)cyclooctyl]methanol

[1-(Aminomethyl)cyclooctyl]methanol

Cat. No.: B13180214
M. Wt: 171.28 g/mol
InChI Key: HLIAOPNYGHXZLZ-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclooctyl]methanol: is an organic compound with the molecular formula C₁₀H₂₁NO It consists of a cyclooctane ring substituted with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclooctyl]methanol typically involves the following steps:

    Formation of Cyclooctane Derivative: Starting with cyclooctane, a halogenation reaction is performed to introduce a halogen atom (e.g., bromine) at a specific position on the ring.

    Aminomethylation: The halogenated cyclooctane undergoes a nucleophilic substitution reaction with an amine (e.g., methylamine) to introduce the aminomethyl group.

    Hydroxymethylation: The resulting aminomethylcyclooctane is then subjected to a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)cyclooctyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.

Major Products:

    Oxidation: Cyclooctanone derivatives.

    Reduction: Cyclooctylamines or cyclooctanols.

    Substitution: Cyclooctyl halides.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [1-(Aminomethyl)cyclooctyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structure.

Medicine:

    Drug Development: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Industry:

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclooctyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Cyclooctanol: Similar structure but lacks the aminomethyl group.

    Cyclooctylamine: Similar structure but lacks the hydroxymethyl group.

    [1-(Hydroxymethyl)cyclooctyl]amine: Similar structure but with the functional groups reversed.

Uniqueness:

    [1-(Aminomethyl)cyclooctyl]methanol: is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclooctane ring, providing a combination of functional groups that can participate in diverse chemical reactions and interactions.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

[1-(aminomethyl)cyclooctyl]methanol

InChI

InChI=1S/C10H21NO/c11-8-10(9-12)6-4-2-1-3-5-7-10/h12H,1-9,11H2

InChI Key

HLIAOPNYGHXZLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(CN)CO

Origin of Product

United States

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